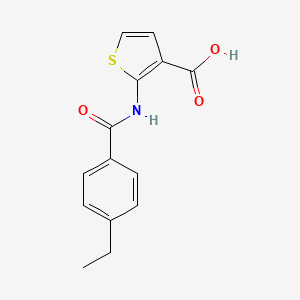

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid

CAS No.: 1019449-40-1

Cat. No.: VC2907050

Molecular Formula: C14H13NO3S

Molecular Weight: 275.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019449-40-1 |

|---|---|

| Molecular Formula | C14H13NO3S |

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | 2-[(4-ethylbenzoyl)amino]thiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H13NO3S/c1-2-9-3-5-10(6-4-9)12(16)15-13-11(14(17)18)7-8-19-13/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |

| Standard InChI Key | DMGZVYBIMPTIKD-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O |

Introduction

Chemical Structure and Composition

2-(4-Ethylbenzamido)thiophene-3-carboxylic acid contains a thiophene ring as its core structure with a carboxylic acid group at position 3 and a 4-ethylbenzamido group at position 2. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity.

Structural Components

The molecule consists of three primary structural components:

-

A five-membered thiophene ring containing a sulfur atom

-

A carboxylic acid group (-COOH) at position 3 of the thiophene ring

-

A 4-ethylbenzamido group (derived from 4-ethylbenzoic acid) at position 2 of the thiophene ring

The thiophene core is structurally related to thiophene-3-carboxylic acid (CAS: 88-13-1), which has been extensively studied and serves as a useful building block in organic synthesis. While thiophene-3-carboxylic acid has a molecular weight of 128.15 and formula C₅H₄O₂S, the addition of the 4-ethylbenzamido group significantly increases the molecular weight and complexity of our target compound .

Predicted Physicochemical Properties

Based on structural similarities to related compounds, the following physicochemical properties can be predicted for 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₃S | Calculated from structure |

| Appearance | White to off-white solid | Similar to thiophene-3-carboxylic acid |

| Solubility in Water | Limited (moderately soluble) | Based on carboxylic acid functionality |

| Log P | ~2.5-3.5 | Estimated from related structures |

| pKa | ~3.5-4.5 (carboxylic acid) | Comparable to thiophene-3-carboxylic acid |

| Melting Point | 180-220°C (estimated) | Based on similar thiophene derivatives |

The compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, with more limited solubility in non-polar solvents. The presence of both the carboxylic acid group and the amide functionality suggests potential for hydrogen bonding, which would influence its solubility behavior and binding properties in biological systems.

Structural Characterization

Structural confirmation of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid would typically involve multiple analytical techniques.

Spectroscopic Characterization

Based on structural features, the following spectroscopic properties would be expected:

NMR Spectroscopy

The proton NMR spectrum would likely display:

-

Signals for the thiophene protons (typically in the δ 7.0-8.0 ppm range)

-

Signals for the aromatic protons of the ethylbenzene moiety (δ 7.0-7.5 ppm)

-

A quartet and triplet pattern for the ethyl group (δ 2.5-2.7 ppm for -CH₂- and δ 1.2-1.3 ppm for -CH₃)

-

A broad signal for the NH of the amide (δ 9-10 ppm)

-

A broad signal for the carboxylic acid proton (δ 12-13 ppm)

Infrared Spectroscopy

Key IR bands would include:

-

Carboxylic acid O-H stretch (3300-2500 cm⁻¹, broad)

-

N-H stretch of the amide (3300-3250 cm⁻¹)

-

C=O stretch of the carboxylic acid (1700-1725 cm⁻¹)

-

C=O stretch of the amide (1630-1680 cm⁻¹)

-

C-S stretch of the thiophene ring (approximately 700-600 cm⁻¹)

Biological Activity and Applications

Dopamine Receptor Modulation

Structurally related thiophene carboxylic acid derivatives have shown activity as dopamine receptor ligands. The search results indicate that thiophene-3-carboxylic acid has been used in the synthesis of bitopic ligands with affinity for dopamine D2 and D3 receptors . The structural features of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid suggest it might interact with similar receptor systems, potentially exhibiting selectivity based on its extended structure.

The incorporation of the 4-ethylbenzamido group could enhance binding to the secondary binding site (SBS) of dopamine receptors, which has been identified as a key factor in achieving selectivity between D2 and D3 receptors. As noted in the search results, "compounds having a small alkyl group with a heteroatom led to an improvement in D3R versus D2R selectivity" .

Applications in Materials Science

Thiophene derivatives are widely used in materials science, particularly in the development of conductive polymers and organic semiconductors. The carboxylic acid functionality in 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid provides a site for further functionalization or polymer formation, while the amide group could contribute to intermolecular hydrogen bonding, potentially enhancing material properties.

Structure-Activity Relationships

Key Structural Features

The biological activity of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid would be influenced by several structural features:

-

The thiophene core, which provides a rigid scaffold and contributes to π-electron delocalization

-

The carboxylic acid group, which can participate in ionic and hydrogen-bonding interactions with biological targets

-

The amide linkage, which provides both hydrogen bond donor and acceptor sites

-

The ethyl substituent on the benzene ring, which increases lipophilicity and may enhance membrane permeability

Comparison with Related Compounds

Table 2 presents a comparison of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid with structurally related compounds:

This comparative analysis highlights how structural modifications to the thiophene scaffold can significantly impact physicochemical properties and potential biological activities.

Pharmacokinetic Properties

The predicted pharmacokinetic properties of 2-(4-Ethylbenzamido)thiophene-3-carboxylic acid can be estimated based on structurally similar compounds.

Absorption and Distribution

Based on the structural features and the properties of related thiophene derivatives listed in the search results:

The addition of the 4-ethylbenzamido group would likely increase lipophilicity compared to thiophene-3-carboxylic acid, potentially enhancing membrane permeability while maintaining sufficient water solubility through the carboxylic acid functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume